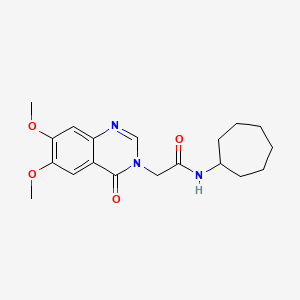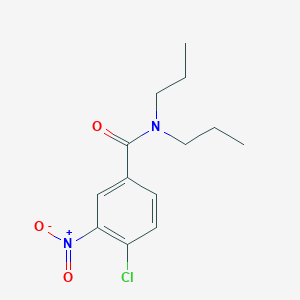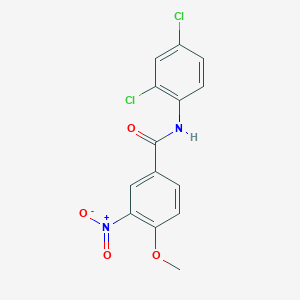![molecular formula C17H21N3O3S B11020750 trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11020750.png)
trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a thiazole-pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Thiazole-Pyrrole Moiety: This step involves the synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole. A common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Cyclohexane Ring: The thiazole-pyrrole moiety is then attached to a cyclohexane derivative. This can be achieved through a nucleophilic substitution reaction where the thiazole-pyrrole moiety reacts with a cyclohexane derivative containing a suitable leaving group.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrrole and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrrole rings.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid can be studied for its potential biological activity. Compounds containing thiazole and pyrrole rings are known for their antimicrobial and anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure provides opportunities for creating materials with unique mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid involves interactions with molecular targets such as enzymes or receptors. The thiazole and pyrrole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- trans-4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid
- 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives
- Cyclohexane carboxylic acid derivatives
Uniqueness
The uniqueness of trans-4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of a cyclohexane ring with a thiazole-pyrrole moiety. This structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21N3O3S/c1-11-14(24-17(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)16(22)23/h2-3,8-9,12-13H,4-7,10H2,1H3,(H,18,21)(H,22,23) |
InChI Key |
NBXANQDWGJQDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


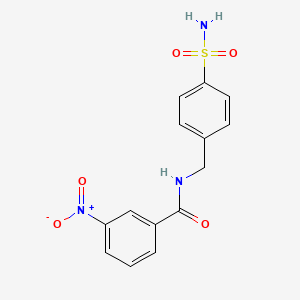
![N-{4-[(2Z)-1,3-benzothiazol-2(3H)-ylideneamino]-4-oxobutyl}-1H-indole-2-carboxamide](/img/structure/B11020680.png)
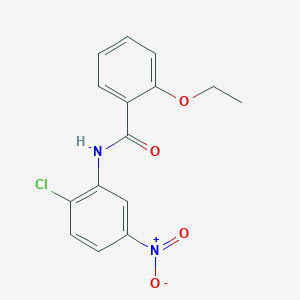
![Methyl 4-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B11020694.png)
![7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B11020701.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11020706.png)
![N-[3-(acetylamino)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B11020707.png)
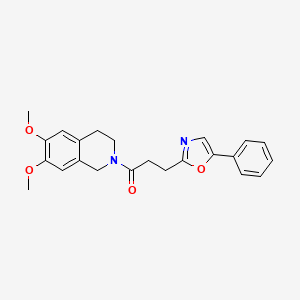
![1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020730.png)
![2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020733.png)
methanone](/img/structure/B11020737.png)
